Cas no 488-58-4 (epi-Inositol)

epi-Inositol 化学的及び物理的性質
名前と識別子
-
- epi-Inositol
- Inositol, epi-
- epi-Cyclohexanehexol
- HMS2235H05
- I0628
- Dambose
- 488-58-4
- 41546-34-3
- Q2974313
- CHEBI:23927
- D-(+)-chiro-Inositol
- NCI60_041778
- Scyllo-inositol
- DTXSID30110000
- CHEBI:27372
- d-Inositol
- Mesoinosit
- SMR000857145
- NCGC00159409-04
- MFCD00065455
- Q3347078
- STL453612
- Z1486007281
- Allo-inositol
- NSC127230
- neoinositol
- 63GQX5QW03
- rel-(1r,2r,3r,4r,5r,6r)-Cyclohexane-1,2,3,4,5,6-hexaol
- scyllo-Inositol, >=98%
- SCHEMBL12735687
- (1R,2R,3S,4S,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- 1,3,4,5,6-Cyclohexanehexol
- CDAISMWEOUEBRE-GNIYUCBRSA-N
- (-)-Inositol
- I0632
- KBioSS_002075
- HMS2091N13
- rac-chiro-1,2,3,4,5,6-cyclohexanehexol
- CS-0083766
- AKOS006332036
- W-202862
- EN300-25914216
- Neo-inositol
- (1R,2R,3S,4R,5r,6S)-cyclohexane-1,2,3,4,5,6-hexaol
- EN300-658805
- HY-W010041
- AKOS015960633
- NSC-757076
- MI
- DTXSID7023146
- E78671
- Inositol, allo-
- DTXSID601028825
- C06151
- Inositol [USAN:NF]
- L-(-)-chiro-Inositol
- Spectrum_001595
- NSC55558
- bmse000102
- Iso-inositol
- (1R,2S,3s,4R,5S,6s)-cyclohexane-1,2,3,4,5,6-hexol
- D91187
- Q3011024
- J101.891D
- DTXSID50905091
- CHEBI:22357
- AI3-16111
- 643-12-9
- Inositol, scyllo-
- rac-chiro-inositol
- 576-63-6
- epi-Inositol, >=98.0% (HPLC)
- NSC25142
- Spectrum5_000961
- EINECS 207-682-0
- 643-10-7
- I0633
- SY060836
- CHEBI:17268
- 1,2,3,4,5,6-Cyclohexanehexol #
- NSC55552
- GTPL4649
- AKOS006240678
- NSC55551
- DTXCID2065254
- C06152
- CDAISMWEOUEBRE-GPIVLXJGSA-N
- AKOS015994742
- EPIINOSITOL
- SCHEMBL187397
- NSC8101
- (1R,2R,3S,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- UNII-R1Y9F3N15A
- Scyllitol
- (1R,2R,3S,4S,5S,6R)-CYCLOHEXANE-1,2,3,4,5,6-HEXOL
- (1r,2r,3r,4r,5r,6r)-cyclohexane-1,2,3,4,5,6-hexol
- MFCD00272608
- myo-Inositol, purum, >=98.0% (HPLC)
- (1r,2r,3r,4r,5r,6r)-cyclohexane-1,2,3,4,5,6-hexaol
- Phaseomannite
- CHEBI:10642
- R1Y9F3N15A
- KBio2_004643
- INOSITOL [MART.]
- chiro-inositol
- Mesovit
- C06153
- 488-59-5
- Inositene
- EINECS 201-781-2
- CHEMBL1231671
- NSC-25142
- SCHEMBL4748543
- Matezodambose
- Inosital (TN)
- AS-68396
- NCGC00159409-02
- Inositol (NF)
- SCHEMBL13058696
- D-chiro-Inositol, >=98.0% (HPLC)
- CS-0369552
- NSC-55552
- Inositol, United States Pharmacopeia (USP) Reference Standard
- J9.771C
- NSC 127230
- INOSITOL [WHO-DD]
- (+)-Epi-Inositol
- 1,2,3/4,5,6-cyclohexanehexol
- SCHEMBL5969
- s4530
- S6176
- NSC-45517
- myo-Inositol, SAJ special grade, >=99.0%
- Myoinosite
- AKOS027327401
- myo-Inositol, >=99%
- DB15350
- Inositol, meso-
- CHEBI:27374
- BRD-K52618540-001-09-9
- SCHEMBL13207905
- NS00007581
- CHEBI:23311
- (1R,2R,3R,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- GTPL4645
- I0040
- Phaseomannitol
- cis-1,2,4-trans-3,5,6-Cyclohexanehexol
- CHEBI:25492
- UNII-587A93P465
- NSC45517
- MEGxp0_001817
- INOSITOL (D)
- CAS-87-89-8
- Inositol, myo- (8CI)
- KBio2_007211
- ELND005
- 1,2,3,4,5,6-Hexahydroxycyclohexane
- INS
- inositol myo-
- Spectrum3_001053
- epi-Inositol; Inositol, epi- (8CI); epi-Cyclohexanehexol
- myo-Inositol, Vetec(TM) reagent grade, 99%
- CHEMBL468154
- Inositina
- 1,3,5/2,4,6-cyclohexanehexol
- INOSITOL, MESO
- HY-121962
- 1,2,4,5/3,6-cyclohexanehexol
- (1R,2S,3r,4R,5S,6s)-cyclohexane-1,2,3,4,5,6-hexol
- HY-W016509
- KBioGR_001885
- SMR000857319
- Cocositol
- (1r,2R,3S,4r,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol
- Q3023527
- 1VS4X81277
- AZD-103
- MLS001335968
- EN300-82941
- SCHEMBL13580047
- C19891
- 488-54-0
- UNII-9O6Y5O4P9W
- SCHEMBL188237
- ELND-005
- GTPL4495
- KS-1420
- DTXSID101028820
- MFCD01321249
- GTPL4648
- 1D-myo-Inositol
- 1,2,3,5/4,6-Cyclohexanehexol
- 551-72-4
- CHIRO-INOSITOLS
- EINECS 207-681-5
- (1R,2R,3R,4S,5S,6s)-cyclohexane-1,2,3,4,5,6-hexaol
- cyclohexane-1R,2R,3S,4S,5R,6S-hexol
- NS00074234
- CHEMBL1950780
- Inositol, chiro-
- 1,2,4/3,5,6-cyclohexanehexol
- D91189
- rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexaol
- SCHEMBL13114116
- SCHEMBL12377889
- Inositol, neo-
- Mesol
- SCHEMBL6378921
- allo-Inositol, 97%
- CS-0185922
- D-chiro-Inositol
- Mouse antialopecia factor
- NSC-404118
- meso-Inositol
- CDAISMWEOUEBRE-OQYPVSDDSA-N
- NS00079417
- DTXSID901028824
- NCGC00255362-01
- NS00080101
- SCHEMBL13114115
- EN300-7361851
- (1r,2R,3R,4s,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- Q2838375
- SMR000857320
- NSC 55558
- NSC-55551
- 1,3,5/2,4,6-Hexahydroxycyclohexane
- UNII-4661D3JP8D
- UNII-8LQ63P85IC
- W-202861
- KBio3_001826
- J101.889B
- NSC 25142
- LS-13189
- Meat sugar
- inositols
- Inositol, Pharmaceutical Secondary Standard; Certified Reference Material
- SB46764
- BSPBio_002606
- L-chiro-Inositol
- myo-Inositol, European Pharmacopoeia (EP) Reference Standard
- AC-11070
- Cyclohexanehexol
- HY-W127726
- Inositol, muco-
- NSC-103959
- D91188
- HMS2235M23
- SCHEMBL187278
- DB03106
- Nucite
- cyclohexane-1,2,3,4,5,6-hexol
- INOSITOL [INN]
- bmse000103
- NSC 55552
- D-CHIRO-INOSITOL [USP-RS]
- NCGC00159409-07
- 1L-Chiro-inositol
- 1D7A27BF-6060-4FA9-AC46-3BD18DBA406E
- NCGC00178580-01
- Q3331426
- CCG-36096
- NSC-8101
- Pharmakon1600-01500352
- myo-Inositol, p.a., 98.0%
- EN300-19631206
- C00137
- I0631
- (-)-chiro-Inositol
- AKOS015912905
- (+)-Chiro-Inositol
- INOSITOL [FCC]
- Chiro-inositol, (+)-
- myo-inositol
- Quercinitol
- L-Inositol
- Chiro-inositol, (-)-
- A836375
- L-(-)-chiro-Inositol, 95%
- UNII-6R79WV4R10
- 6R79WV4R10
- myo-Inositol, for microbiology, >=99.0%
- SCHEMBL6791918
- CHEMBL1222251
- cis-1,2,3,5-trans-4,6-Cyclohexanehexol
- Cyclohexane-1,2,3,4,5,6-hexaol
- CS-W017225
- Inositol, cis-
- DB-051584
- CCRIS 6745
- W-203168
- EN300-7411506
- Rat antispectacled eye factor
- (1s,2R,3R,4s,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- CHEMBL278373
- UNII-4L6452S749
- rel-(1S,2s,3s,4s,5s,6s)-cyclohexane-1,2,3,4,5,6-hexaol
- I0629
- 6917-35-7
- 1,3,5/4,6-Cyclohexanehexol
- SCHEMBL959405
- D-(+)-chiro-Inositol, 95%
- INOSITOL [MI]
- KS-1284
- SR-05000001655-1
- L-myo-Inositol
- INOSITOL [USAN]
- NS00079658
- HMS3369B06
- 220128F1-89BF-442D-AD6D-E6D1EA7BA625
- EINECS 209-000-7
- INOSITOL [VANDF]
- AZD 103
- W-203392
- T72516
- EN300-19632288
- UNII-M94176HJ2F
- Inositol (VAN)
- CDAISMWEOUEBRE-LOLGQZEGSA-N
- myo-Inositol, BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture
- DB13178
- Inositol, myo-
- (1R,2R,3R,4R,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol
- AKOS015912934
- CS-W010757
- HY-B1411
- Tox21_111642
- MLS001335966
- SCHEMBL188106
- I-6500
- DTXSID201028823
- CHEMBL3976780
- Inositol (VAN8C
- DL-CHIRO-INOSITOL
- Epitope ID:144993
- CHEBI:27987
- (1R,2R,3S,4S,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol
- NSC-55558
- Hexahydroxycyclohexane
- NCGC00159409-08
- 1,2,3,4,5,6-cyclohexanehexol, (1alpha,2alpha,3alpha,4beta,5alpha,6beta)
- 1,2,3,4,5,6-Cyclohexanehexol
- Inositol, D-chiro-
- Scyllite
- cis-Inositol, >=98.0% (TLC)
- NS00080335
- KBio2_002075
- SB45039
- Myoinositol
- SCHEMBL14542470
- SR-05000001655-5
- HMS3373E05
- AKOS027320475
- EINECS 230-024-9
- (1R,2S,3r,4R,5S,6r)-cyclohexane-1,2,3,4,5,6-hexol
- F19572
- CS-4782
- MLS001335965
- alloinositol
- NSC 103959
- (1s,2s,3s,4s,5s,6s)-cyclohexane-1,2,3,4,5,6-hexol
- NSC103959
- SCHEMBL187796
- cis-1,3,5-trans-4,6-Cyclohexanehexol
- HMS3369F20
- SR-05000001655
- 8LQ63P85IC
- MLS001332378
- AKOS015960429
- MFCD00799555
- EINECS 211-393-5
- i-Inositol
- SCHEMBL1055883
- AKOS015895894
- MFCD00003863
- Bios I
- DB-054642
- MLS001332377
- NCIOpen2_008191
- J101.888D
- Tox21_302035
- EINECS 211-394-0
- SCHEMBL5832
- SCHEMBL5831
- MLS001335967
- D-(+)-Chiro Inositol
- D-myo-Inositol
- Inositol, i-
- BCP25172
- myo-Inositol, BioUltra, >=99.5% (HPLC)
- HMS2230N03
- 1.ALPHA.,2.ALPHA.,3.BETA.,4.ALPHA.,5.BETA.,6.BETA.-CYCLOHEXANEHEXOL
- NS00080052
- CS-0039882
- 1,2,3,4,5/6-cyclohexanehexol
- Spectrum4_001193
- W-203081
- 1D-Chiro-inositol
- SBI-0051369.P003
- Levoinositol
- bmse000922
- CS-0023004
- NSC 404118
- MYO-INOSITOL [EP MONOGRAPH]
- D-chiro Inositol
- D-CHIRO-INOSITOL [WHO-DD]
- MFCD00077932
- J101.892B
- 488-55-1
- UNII-1VS4X81277
- 38876-99-2
- 2os9
- (1r,2R,3S,4s,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol
- ELND 005
- D08079
- 1,2,4/3,5,6-Cyclohexane-1,2,3,4,5,6-hexol
- 9O6Y5O4P9W
- cis-1,2,3,4,5,6-cyclohexanehexol
- SB46855
- (1R,2R,3S,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexaol
- SCHEMBL959404
- orthorhombic myo-inositol
- Insitolum
- Cyclohexitol
- SCHEMBL12711208
- CDAISMWEOUEBRE-NIPYSYMMSA-N
- DTXSID301028826
- 7B0CEF84-D9CE-4A88-AA7D-EC50C89387A5
- Muco-Inositol
- NSC-127230
- SCHEMBL12411898
- Inositol, myo
- DB-051583
- 1-L-chiro-Inositol
- AS-68424
- Q3205874
- NCGC00178580-03
- Q3589114
- 4irx
- SB44732
- bmse000901
- NCGC00169828-01
- SCHEMBL491333
- 1,2,3,4,5,6-HEXAHYDROXY-CYCLOHEXANE
- AKOS024318869
- mesoinositol
- myo-Inositol;meso-Inositol
- NSC757076
- 4661D3JP8D
- CHEBI:24848
- DTXSID101028818
- INOSITOL [USP-RS]
- HY-W021265
- I0630
- Inosital
- 87-89-8
- 1L-myo-Inositol
- 587A93P465
- Mesoinosite
- HY-N3021
- SCHEMBL6468882
- scyllo-Cyclohexanehexol
- CBU
- Inosite
- SCHEMBL12371461
- Q407997
- INOSITOL (L)
- 1,2,3,4/5,6-cyclohexanehexol
- inositol
- 1,2,3,5-trans-4,6-Cyclohexanehexol, cis-
- 4L6452S749
- J101.890F
- 1,2,3,4,5,6-Cyclohexanehexol, (cis,cis,cis,trans,cis,trans)- #
- bmse000113
- 2H3
- Muscle sugar
- NCGC00159409-03
- Isoinositol
- NSC404118
- ACon1_002457
- AS-10616
- SCHEMBL21388397
- UNII-63GQX5QW03
- Inositol [Nonspecific isomer]
- M94176HJ2F
- Q743661
- Q-201583
- SCHEMBL13114128
- NSC 8101
- M01914
- 1,2,3,4,5,6/0-cyclohexanetetrol
- an inositol
- Tox21_111642_1
- AB00051982_13
- cis-Inositol
- D78450
- (+)-Inositol
-
- MDL: MFCD00003863
- インチ: InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/t1-,2-,3-,4+,5-,6+
- InChIKey: CDAISMWEOUEBRE-NIPYSYMMSA-N
- SMILES: [C@@H]1([C@@H]([C@H]([C@H]([C@H]([C@H]1O)O)O)O)O)O
計算された属性
- 精确分子量: 180.06338810g/mol
- 同位素质量: 180.06338810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 氢键受体数量: 6
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 104
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -3.7
- トポロジー分子極性表面積: 121Ų
じっけんとくせい
- ゆうかいてん: 304°C(dec.)(lit.)
epi-Inositol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | MI07497-50 mg |
epi-Inositol |
488-58-4 | 50mg |
$107.99 | 2023-01-03 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027105-25mg |
epi-Inositol |
488-58-4 | 98% | 25mg |
¥379 | 2024-05-23 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0628-200MG |
epi-Inositol |
488-58-4 | >98.0%(HPLC) | 200mg |
¥310.00 | 2024-04-16 | |
BAI LING WEI Technology Co., Ltd. | 203482-50MG |
Epi-inositol, 98% |
488-58-4 | 98% | 50MG |
¥ 2775 | 2022-04-26 | |
Biosynth | MI07497-200 mg |
epi-Inositol |
488-58-4 | 200mg |
$317.63 | 2023-01-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033551-25mg |
epi-Inositol |
488-58-4 | 98% | 25mg |
¥ƼŻŻ | 2023-07-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033551-100mg |
epi-Inositol |
488-58-4 | 98% | 100mg |
¥ŻħŃŃ | 2023-07-25 | |
Biosynth | MI07497-100 mg |
epi-Inositol |
488-58-4 | 100MG |
$190.58 | 2023-01-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-UF574-5mg |
epi-Inositol |
488-58-4 | ≥98.0%(HPLC) | 5mg |
¥242.0 | 2022-06-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-285488-25mg |
Epi-inositol, |
488-58-4 | ≥98% | 25mg |
¥1279.00 | 2023-09-05 |
epi-Inositol Suppliers
epi-Inositol 関連文献
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1. Intramolecular hydrogen bonds in monosaccharides in dimethyl sulfoxide solutionStephen J. Angyal,John C. Christofides J. Chem. Soc. Perkin Trans. 2 1996 1485
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2. Intramolecular hydrogen bonds in monosaccharides in dimethyl sulfoxide solutionStephen J. Angyal,John C. Christofides J. Chem. Soc. Perkin Trans. 2 1996 1485
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Alexandra Simperler,Stephen W. Watt,P. Arnaud Bonnet,William Jones,W. D. Samuel Motherwell CrystEngComm 2006 8 589
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4. 128. The periodate oxidation of the inositolsG. R. Barker J. Chem. Soc. 1960 624
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Raja Mohanrao,Aromal Asokan,Kana M. Sureshan Chem. Commun. 2014 50 6707
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6. 378. Cyclitols. Part XIV. Formation of 1,4-anhydroepi-inositol by dehydration of myoinositolS. J. Angyal,R. M. Hoskinson J. Chem. Soc. 1963 2043
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S. J. Angyal Chem. Soc. Rev. 1980 9 415
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Haonan Cao,Tianyun Guo,Xuemei Deng,Xing Huo,Shouchu Tang,Jian Liu,Xiaolei Wang Chem. Commun. 2022 58 9934
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Jack S. Rowbotham,H. Christopher Greenwell,Philip W. Dyer Dalton Trans. 2021 50 13246
-
Bence Kutus,Dániel Ozsvár,Norbert Varga,István Pálinkó,Pál Sipos Dalton Trans. 2017 46 1065
Related Categories
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Other Chemical Reagents
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols
epi-Inositolに関する追加情報
Professional Introduction to Epi-Inositol (CAS No. 488-58-4)
Epi-Inositol, chemically designated as epi-inositol, is a naturally occurring stereoisomer of inositol with the CAS number 488-58-4. This compound has garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential biological activities. Inositol, a hexahydroxycyclohexane, exists in several stereoisomeric forms, each with distinct physiological and pharmacological implications. Among these, epi-inositol has been the subject of extensive studies, particularly for its role in cellular signaling pathways and its therapeutic potential.
The chemical structure of epi-inositol (CAS No. 488-58-4) features a cyclohexane ring substituted with six hydroxyl groups, arranged in a specific stereochemical configuration that distinguishes it from other inositol isomers. This unique arrangement imparts distinct biochemical properties, making it a valuable candidate for further investigation in drug discovery and molecular biology. The compound's ability to interact with various cellular receptors and enzymes has opened new avenues for research into its potential applications in treating a range of diseases.
In recent years, epi-inositol has been studied for its involvement in insulin signaling and glucose metabolism. Research has shown that this compound can modulate the activity of key enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein kinase C (PKC), which are crucial for regulating cellular processes including proliferation, differentiation, and survival. These findings have prompted investigations into the potential use of epi-inositol as a therapeutic agent for metabolic disorders such as diabetes.
Moreover, epi-inositol has demonstrated promising effects in neurological research. Studies have indicated that it may play a role in protecting against neurodegenerative diseases by influencing pathways associated with oxidative stress and inflammation. The compound's ability to scavenge free radicals and modulate inflammatory responses makes it an attractive candidate for further exploration in the development of treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of epi-inositol (CAS No. 488-58-4) have also been a focus of interest. Research suggests that this compound exhibits good oral bioavailability and can cross the blood-brain barrier, which are critical factors for its potential therapeutic use. These properties have encouraged researchers to explore its efficacy in treating central nervous system disorders.
In addition to its biological activities, epi-inositol has shown potential in cancer research. Preclinical studies have indicated that it can inhibit the growth of certain cancer cell lines by disrupting signaling pathways that promote tumor proliferation and survival. The compound's ability to induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells makes it a promising candidate for further development as an anticancer agent.
The synthesis of epi-inositol (CAS No. 488-58-4) is another area of active research. Chemists have developed various synthetic routes to produce this compound with high purity and yield. These advancements have facilitated more detailed studies into its biological activities and have paved the way for its use in clinical trials.
The future prospects of epi-inositol are vast, with ongoing research aiming to uncover new therapeutic applications and optimize its pharmacological properties. As our understanding of its mechanisms of action continues to grow, so does the potential for developing novel treatments for a wide range of diseases.
In conclusion, Epi-Inositol, with its CAS number 488-58-4, represents a significant area of interest in chemical and biomedical research. Its unique structural properties and diverse biological activities make it a promising candidate for therapeutic applications across multiple disease areas. As research progresses, the full potential of this compound is expected to be realized, offering new hope for patients suffering from various health conditions.

